Triacetyl-beta-cyclodextrin
Description
Overview of Cyclodextrin (B1172386) Supramolecular Chemistry
The cornerstone of cyclodextrin chemistry lies in its ability to form host-guest complexes, a fundamental concept in supramolecular chemistry. longdom.orgnih.gov This phenomenon is driven by non-covalent interactions between the host cyclodextrin and the guest molecule. longdom.orglew.ro The hydrophobic cavity of the cyclodextrin provides a favorable environment for nonpolar or poorly water-soluble molecules to reside in an aqueous medium. longdom.orgcyclolab.hu
The primary driving forces for the formation of these inclusion complexes include:
Hydrophobic interactions: The desire of the nonpolar guest molecule to escape the aqueous environment and enter the less polar cyclodextrin cavity is a major contributor. longdom.orgnih.gov
Van der Waals forces: These are weak, short-range attractive forces that occur between the guest molecule and the atoms lining the interior of the cyclodextrin cavity. longdom.orgcyclolab.hu
Hydrogen bonding: While the interior of the cavity is predominantly hydrophobic, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the cyclodextrin. lew.rocyclolab.hu
Release of high-enthalpy water molecules: Water molecules within the cyclodextrin cavity are in an energetically unfavorable state. Their release upon inclusion of a guest molecule is an entropically and enthalpically favorable process that contributes to complex stability. cyclolab.hu
The size and shape of the guest molecule relative to the cyclodextrin cavity are crucial for stable complex formation, often described as a "lock and key" mechanism. cyclolab.humdpi.com The three most common types of cyclodextrins, α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, consist of six, seven, and eight glucose units, respectively, resulting in different cavity diameters and volumes. wikipedia.org This allows for a degree of selectivity in encapsulating guest molecules of appropriate dimensions. nih.gov
Table 1: Properties of Common Cyclodextrins
| Cyclodextrin Type | Number of Glucose Units | Cavity Diameter (Å) |
|---|---|---|
| α-Cyclodextrin | 6 | 4.7 - 5.3 |
| β-Cyclodextrin | 7 | 6.0 - 6.5 |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 |
Data sourced from multiple scientific resources.
Rationale for Chemical Modification of Beta-Cyclodextrin (B164692)
Native beta-cyclodextrin, despite its utility, possesses certain inherent limitations that can restrict its applications. researchgate.netcyclodextrinnews.com The primary drawback is its relatively low aqueous solubility (1.85 g/100 mL at 25°C), which is attributed to strong intramolecular hydrogen bonding between the hydroxyl groups on the secondary face of the cyclodextrin ring. cyclodextrinnews.comrsc.org This rigidity hinders its interaction with water molecules and can limit its effectiveness in solubilizing guest molecules. rsc.org
Furthermore, the presence of numerous hydroxyl groups can sometimes lead to undesirable interactions or lack the specific functionalities required for certain applications. researchgate.netcyclodextrinnews.com Chemical modification of beta-cyclodextrin is therefore undertaken to:
Improve aqueous solubility: By substituting the hydroxyl groups with other functional groups, the intramolecular hydrogen bonding can be disrupted, leading to a significant increase in water solubility. mdpi.comcyclolab.hu
Enhance complexation ability: Modification can alter the size, shape, and polarity of the cyclodextrin cavity, leading to improved binding affinity and selectivity for specific guest molecules. mdpi.commdpi.com
Introduce new functionalities: Attaching specific chemical moieties can impart new properties to the cyclodextrin, such as the ability to act as a catalyst or to target specific biological sites. nih.gov
Control the release of guest molecules: By modifying the cyclodextrin, the rate at which a guest molecule is released from the inclusion complex can be modulated. For instance, hydrophobic derivatives like triacetyl-beta-cyclodextrin can be used for sustained drug release. tandfonline.com
Acetylation is a key chemical modification that replaces the polar hydroxyl groups with less polar acetyl groups. wikipedia.orgmdpi.com This transformation significantly alters the physicochemical properties of the beta-cyclodextrin.
Significance and Research Trajectory of this compound
This compound, a fully acetylated derivative of beta-cyclodextrin, has carved a niche for itself in various scientific and industrial domains due to its unique properties. chemimpex.comchemicalbook.com Unlike its parent molecule, this compound is poorly soluble in water but exhibits good solubility in many organic solvents. researchgate.netresearchgate.net This hydrophobicity is a direct consequence of the replacement of the hydrophilic hydroxyl groups with nonpolar acetyl groups. researchgate.net
The research trajectory of this compound has been focused on leveraging its distinct characteristics for a range of applications:
Controlled Drug Delivery: A primary area of investigation for this compound is its use as a carrier for the sustained release of drugs. chemicalbook.comtandfonline.com Its hydrophobic nature allows it to form inclusion complexes with drugs and then release them slowly in an aqueous environment. researchgate.netnih.gov Studies have explored its potential with various drugs, including nicardipine (B1678738) hydrochloride and flufenamic acid. nih.govnih.gov
Chiral Separation: this compound has shown promise as a chiral selector in chromatography. chemimpex.com The acetyl groups can introduce additional steric hindrance and interaction sites, enhancing the enantioselective recognition of racemic mixtures. acs.org
Environmental Applications: Its ability to encapsulate organic pollutants makes it a candidate for use in environmental remediation, such as the removal of contaminants from water. chemimpex.com
Food Industry: In the food industry, it can be used to encapsulate flavors and protect them from degradation. chemimpex.com
Material Science: Research has explored the processing of this compound using supercritical carbon dioxide, which could offer an environmentally friendly method for preparing drug-cyclodextrin complexes. researchgate.netresearchgate.net
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | β-Cyclodextrin, peracetylated; Beta-cyclodextrin, 2,3,6-triacetate |
| CAS Number | 23739-88-0 |
| Molecular Formula | C84H112O56 |
| Molecular Weight | 2017.75 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 204-206 °C |
Data sourced from chemical supplier and database information. chemimpex.comnih.gov
The ongoing research into this compound continues to unveil its potential in creating advanced materials and formulations with tailored properties, solidifying its importance as a valuable derivative in the cyclodextrin family.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetic anhydride (B1165640) |
| Adamantane |
| α-Cyclodextrin |
| β-Cyclodextrin |
| Bicalutamide |
| Captopril |
| Carbon dioxide |
| Carboxymethyl cellulose |
| Chitosan (B1678972) |
| Cholesterol |
| Citric acid |
| Copper(II) complexes |
| Doxorubicin (B1662922) |
| Estradiol |
| Flufenamic acid |
| γ-Cyclodextrin |
| Glucose |
| Hydrocortisone |
| Hydroxypropyl-β-cyclodextrin |
| Hyaluronic acid |
| Ibuprofen (B1674241) |
| Itraconazole |
| Lactose |
| Metformin (B114582) |
| Methyl-β-cyclodextrin |
| Nicardipine hydrochloride |
| Nitroglycerin |
| Perfluorohexane |
| Phenylalanine |
| Poly(vinyl acetate) |
| Polyethylene (B3416737) glycol |
| Polyvinylpyrrolidone |
| Progesterone |
| Propylene oxide |
| Prostaglandin |
| Rutin |
| Sodium lauryl sulfate |
| Sulfobutylether-β-cyclodextrin |
| Tartaric acid |
| Testosterone |
| This compound |
Properties
Molecular Formula |
C84H112O56 |
|---|---|
Molecular Weight |
2017.8 g/mol |
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate |
InChI |
InChI=1S/C84H112O56/c1-29(85)106-22-50-57-64(113-36(8)92)71(120-43(15)99)78(127-50)135-58-51(23-107-30(2)86)129-80(73(122-45(17)101)65(58)114-37(9)93)137-60-53(25-109-32(4)88)131-82(75(124-47(19)103)67(60)116-39(11)95)139-62-55(27-111-34(6)90)133-84(77(126-49(21)105)69(62)118-41(13)97)140-63-56(28-112-35(7)91)132-83(76(125-48(20)104)70(63)119-42(14)98)138-61-54(26-110-33(5)89)130-81(74(123-46(18)102)68(61)117-40(12)96)136-59-52(24-108-31(3)87)128-79(134-57)72(121-44(16)100)66(59)115-38(10)94/h50-84H,22-28H2,1-21H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |
InChI Key |
NOPKOJDDVCBPTP-XEHVGNMASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Triacetyl Beta Cyclodextrin
Established Acetylation Procedures of Beta-Cyclodextrin (B164692)
The acetylation of beta-cyclodextrin can be achieved through several established methods, which can be broadly categorized into direct and regioselective techniques.
Direct Acetylation Techniques
Direct acetylation of all hydroxyl groups on the beta-cyclodextrin molecule is a common approach to synthesize triacetyl-beta-cyclodextrin. This peracetylation is typically achieved by reacting beta-cyclodextrin with an excess of an acetylating agent, such as acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) which also acts as a solvent. researchgate.net This method, while effective in achieving a high degree of substitution, often requires significant quantities of reagents and can lead to challenges in purification.
Another direct approach involves the use of ionic liquids as a green solvent for the acetylation of beta-cyclodextrin. For instance, 1-butyl-3-methylimidazolium bromide ([C4mim]Br) has been successfully used to dissolve beta-cyclodextrin, allowing for its acetylation with acetic anhydride in the absence of a catalyst. researchgate.net This method offers the advantage of a recyclable reaction medium and can produce beta-cyclodextrin acetates with varying degrees of substitution. researchgate.net
| Acetylating Agent | Solvent/Catalyst | Key Features |
| Acetic Anhydride | Pyridine | Traditional method, high degree of substitution |
| Acetic Anhydride | 1-butyl-3-methylimidazolium bromide | Green solvent, catalyst-free, recyclable medium |
Regioselective Acetylation Approaches
Achieving regioselective acetylation, where specific hydroxyl groups of beta-cyclodextrin are targeted, is a more complex but highly valuable strategy for creating tailored derivatives. The primary hydroxyl groups at the C-6 position are generally more reactive than the secondary hydroxyl groups at the C-2 and C-3 positions. However, reaction conditions and the choice of reagents can influence the site of acetylation.
For instance, the reaction of beta-cyclodextrin with certain acyl chlorides, like palmitoyl (B13399708) and valeryl chlorides, in solvents such as DMF or pyridine has been shown to involve only the primary hydroxy groups. researchgate.net The regioselectivity of this reaction can be influenced by the nature of the acid scavenger used. researchgate.net
Protecting group strategies are also employed to achieve regioselective acetylation. For example, the primary hydroxyl groups can be protected with bulky groups like tert-butyldimethylsilyl (TBDMS), allowing for the selective acetylation of the secondary hydroxyls. Subsequent removal of the protecting groups yields a product acetylated only at the secondary positions. researchgate.net
Advanced Synthetic Routes for this compound
In recent years, the focus has shifted towards developing more sustainable and efficient methods for synthesizing this compound. These advanced routes often offer advantages in terms of reaction time, energy consumption, and environmental impact.
Solvent-Free Mechanochemical Synthesis
Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a powerful green chemistry approach. nih.gov The synthesis of this compound can be achieved through mechanochemical methods, such as ball milling, where beta-cyclodextrin and an acetylating agent are ground together in the absence of a solvent. nih.govaalto.fi This technique is fast, efficient, and environmentally friendly. nih.gov Liquid-assisted grinding, where a small, sub-stoichiometric amount of a solvent is added, can sometimes enhance the reaction efficiency. nih.gov
| Synthesis Method | Key Features | Advantages |
| Neat Grinding | Solvent-free, uses mechanical energy | Eco-friendly, fast, high efficiency |
| Liquid-Assisted Grinding | Small amount of solvent added | Can improve reaction yield and product properties |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a popular technique for accelerating chemical reactions. researchgate.net This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netnih.gov The synthesis of this compound and its derivatives can be effectively carried out using microwave irradiation, offering a more energy-efficient and faster alternative to traditional methods. researchgate.netnih.govmdpi.com For example, β-cyclodextrin grafted polyacrylamides have been synthesized using both solution and microwave-assisted polymerization techniques. nih.gov
Synthesis of this compound Conjugates and Polymeric Systems
The versatility of this compound extends to its use as a building block for more complex molecular architectures, including conjugates and polymeric systems. These materials often exhibit enhanced properties and functionalities for various applications.
The hydroxyl groups of beta-cyclodextrin that are not acetylated can be functionalized to create conjugates. For example, after peracetylation of the secondary hydroxyls, the primary hydroxyls can be modified. encyclopedia.pub One approach involves introducing an azido (B1232118) group, which can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, to attach other molecules. nih.govrsc.org
Cyclodextrin-Based Polymerization Initiation
This compound (TA-β-CD) has emerged as a significant initiator in the realm of polymer science, particularly for the ring-opening polymerization of cyclic esters. sigmaaldrich.comlookchem.com This derivatized cyclodextrin (B1172386), where the hydroxyl groups of the parent β-cyclodextrin are substituted with acetyl groups, possesses a unique molecular structure that facilitates the initiation of polymerization. chemicalbook.comscientificlabs.co.uk The acetylation renders the cyclodextrin derivative insoluble in water but soluble in common organic solvents like chloroform (B151607) and dimethylformamide, which is advantageous for various polymerization processes. chemicalbook.comchemicalbook.com
The initiation mechanism leverages the residual hydroxyl groups or, more commonly, the acetyl groups themselves can be activated or modified to act as initiating sites. The bulky, conical shape of the cyclodextrin molecule provides a sterically defined environment for the start of polymer chain growth. This approach has been successfully employed in the synthesis of biocompatible and biodegradable polyesters, which are of great interest in biomedical and pharmaceutical applications.
Research has demonstrated the utility of TA-β-CD in initiating the polymerization of lactones, such as ε-caprolactone and lactide. The resulting polymers often feature a cyclodextrin core from which multiple polymer chains radiate, leading to the formation of star-shaped polymers. These star polymers exhibit unique rheological and thermal properties compared to their linear counterparts, stemming from their three-dimensional architecture. The cyclodextrin core can also impart additional functionalities to the final polymer, such as the ability to form inclusion complexes.
Table 1: Research Findings on this compound in Polymerization Initiation
| Monomer | Polymer Architecture | Key Findings |
|---|---|---|
| Cyclic Esters | Star-shaped | TA-β-CD acts as an efficient initiator, leading to polymers with a central cyclodextrin core. sigmaaldrich.comlookchem.com |
| ε-Caprolactone | Star polymer | The resulting poly(ε-caprolactone) exhibits modified thermal and mechanical properties due to the cyclodextrin core. |
| Lactide | Star polymer | Produces biodegradable polylactide with a well-defined, multi-arm structure. |
Integration into Supramolecular Polymer Architectures
The integration of this compound into supramolecular polymer architectures is a sophisticated strategy that capitalizes on non-covalent interactions to construct complex and functional materials. nih.gov Supramolecular chemistry, which involves molecular self-assembly, allows for the creation of dynamic and responsive polymer systems. mdpi.com The ability of the cyclodextrin cavity to form host-guest inclusion complexes is central to this approach. researchgate.net
In these architectures, TA-β-CD can be incorporated in several ways. It can be physically blended with a polymer matrix, where it acts as a functional additive. For instance, it has been combined with polymers like low-density polyethylene (B3416737) to create materials for active food packaging, where it can encapsulate and control the release of volatile compounds. nih.gov
A more integrated approach involves the synthesis of polymers where the TA-β-CD unit is a fundamental part of the polymer backbone or a pendant group. This can be achieved by polymerizing monomers that have been pre-complexed with TA-β-CD or by using functionalized TA-β-CD as a comonomer. The resulting supramolecular polymers can exhibit stimuli-responsive behavior, where changes in the environment (e.g., temperature, pH, or the presence of a competitive guest molecule) can disrupt the host-guest interactions and lead to a change in the material's properties.
For example, TA-β-CD has been used to create polyrotaxanes, where linear polymer chains are threaded through the cavities of multiple cyclodextrin molecules. These structures are then "capped" with bulky end-groups to prevent the dethreading of the cyclodextrins. Such architectures can lead to materials with enhanced mechanical properties, self-healing capabilities, and unique viscoelastic behavior. The hydrophobic nature of TA-β-CD makes it particularly suitable for applications involving non-aqueous media or for controlling the release of water-soluble drugs. nih.gov
Table 2: Examples of this compound in Supramolecular Polymer Systems
| Polymer System | Method of Integration | Application |
|---|---|---|
| Low-Density Polyethylene | Physical Blending | Food Packaging (sulfur off-flavor scavenging) nih.gov |
| Polyrotaxanes | Threading of polymer chains | Enhanced mechanical properties, self-healing materials |
| Drug Delivery Systems | Inclusion Complexation | Sustained release of hydrophilic drugs researchgate.net |
Fundamental Principles of Host Guest Inclusion Complexation with Triacetyl Beta Cyclodextrin
Molecular Recognition and Binding Forces
The ability of triacetyl-beta-cyclodextrin to selectively bind guest molecules is a manifestation of molecular recognition. This process relies on the structural and chemical complementarity between the host's cavity and the guest molecule. The primary driving forces responsible for the formation and stability of these inclusion complexes are non-covalent interactions.
Van der Waals Interactions
Van der Waals forces are a significant contributor to the binding energy in TAβCD inclusion complexes. mdpi.comnih.gov These non-specific, short-range interactions arise from the temporary fluctuations in electron density, leading to induced dipoles in both the host and guest molecules. The close proximity and snug fit of the guest molecule within the hydrophobic cavity of TAβCD maximize these interactions. researchgate.net Studies involving the complexation of various guest molecules have highlighted the importance of Van der Waals forces as a major driving force for complexation. nih.govresearchgate.net For instance, research on the complexation of phosphine (B1218219) ligands with peracetylated β-cyclodextrin in supercritical carbon dioxide demonstrated that enhanced host-guest Van der Waals interactions resulted from the excellent fit of the guest within the cyclodextrin (B1172386) cavity. researchgate.net
Hydrogen Bonding Contributions
While the acetylation of the hydroxyl groups in β-CD to form TAβCD eliminates the primary and secondary hydroxyl groups, hydrogen bonding can still play a role in the complexation process, albeit in a different manner compared to native cyclodextrins. scispace.combeilstein-journals.org The carbonyl groups of the acetyl substituents on the TAβCD molecule can act as hydrogen bond acceptors. scispace.com Evidence from infrared spectroscopy studies on the inclusion complex of TAβCD with nicardipine (B1678738) hydrochloride suggests the formation of hydrogen bonds between the carbonyl groups of the guest and the host. scispace.com Additionally, water molecules present within the cavity can participate in hydrogen bonding networks, influencing the complexation process. scispace.com
Hydrophobic Driving Forces in Non-Aqueous Media
In non-aqueous, and particularly in apolar or supercritical fluid environments, the concept of a classic hydrophobic effect as seen in water is not directly applicable. However, analogous "solvophobic" or "CO2-phobic" effects can act as a driving force for complexation. researchgate.net In a medium like supercritical carbon dioxide, there is a tendency for the less soluble guest molecule to seek refuge within the relatively more favorable environment of the TAβCD cavity. This is driven by the unfavorable interactions between the guest and the bulk solvent. Research has shown that in supercritical CO2, the complexation is driven by forces that replace the traditional hydrophobic effect, though they are generally weaker. researchgate.net
Stoichiometric Relationships in Complex Formation
The stoichiometry of an inclusion complex refers to the molar ratio of the host (TAβCD) to the guest molecule. The most commonly observed stoichiometry for cyclodextrin complexes is 1:1, where one molecule of the host encapsulates one molecule of the guest. nih.gov This is often the case when the size and shape of the guest molecule are well-suited to the dimensions of the TAβCD cavity.
Proton nuclear magnetic resonance (¹H-NMR) spectroscopy is a powerful tool for determining the stoichiometry of inclusion complexes in solution. nih.gov By monitoring the chemical shifts of the protons of the guest molecule in the presence of increasing concentrations of TAβCD, a Job's plot (continuous variation method) can be constructed to determine the molar ratio at which the complex is most concentrated. nih.gov For example, studies on the complexation of nicardipine hydrochloride with TAβCD have confirmed a 1:1 stoichiometry. nih.gov Similarly, the preparation of binary systems of TAβCD with nicardipine hydrochloride for solid-state characterization was based on a 1:1 molar ratio determined from previous ¹H-NMR studies. scispace.com
| Guest Molecule | Host Molecule | Stoichiometry (Host:Guest) | Method of Determination |
| Nicardipine Hydrochloride | This compound | 1:1 | ¹H-NMR (Continuous Variation Method) nih.gov |
| Flufenamic Acid | This compound | 1:1, 1:2, 1:3 | Preparation by Kneading Method nih.gov |
| Nicardipine Hydrochloride | This compound | 1:1 | Used for preparing solid binary systems scispace.com |
Thermodynamics and Kinetics of Inclusion Complexation
The formation of an inclusion complex is a dynamic equilibrium process, and its stability and rate of formation are described by thermodynamic and kinetic parameters.
Enthalpic and Entropic Contributions
The formation of a host-guest complex is governed by changes in enthalpy (ΔH) and entropy (ΔS), which together determine the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous complexation process.
Enthalpy (ΔH) changes in complexation are primarily associated with the energy changes from the formation of non-covalent interactions (Van der Waals forces, hydrogen bonds) between the host and guest, and the breaking of interactions between the guest and the solvent, and the host and the solvent. The formation of stable intermolecular bonds within the complex typically results in a negative (exothermic) enthalpy change, which favors complexation. nih.gov
Thermodynamic parameters can be determined by studying the temperature dependence of the complex's stability constant (K). The van't Hoff equation allows for the calculation of ΔH and ΔS from a plot of ln(K) versus 1/T. While specific thermodynamic data for TAβCD complexation is not as abundant as for native cyclodextrins, studies on related systems provide insights. For instance, research on the complexation of trifluoperazine (B1681574) with various cyclodextrins demonstrated that thermodynamic parameters could be determined from the temperature dependence of the association constants. ptfarm.pl
| Interaction/Process | Enthalpic Contribution (ΔH) | Entropic Contribution (ΔS) |
| Formation of Host-Guest Bonds | Favorable (Negative) | Unfavorable (Negative) |
| Release of Cavity-Bound Solvent | Unfavorable (Positive) | Favorable (Positive) |
Advanced Characterization Techniques for Triacetyl Beta Cyclodextrin and Its Inclusion Complexes
Spectroscopic Analysis
Spectroscopic techniques are paramount in the study of TABC, offering non-destructive and highly detailed information. Methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental tools for confirming the acetylation of the parent β-cyclodextrin and for investigating the subtle changes that occur upon the inclusion of a guest molecule.
NMR spectroscopy is one of the most powerful techniques for studying TABC inclusion complexes in solution. d-nb.info By analyzing the chemical shifts of protons and carbons in both the host (TABC) and guest molecules, researchers can deduce the formation of a complex, its stoichiometry, and the specific parts of the molecules that are interacting. d-nb.infonih.gov
¹H NMR spectroscopy is essential for probing the structure of TABC and its inclusion complexes. nih.gov The protons located within the hydrophobic cavity of the cyclodextrin (B1172386) (H-3 and H-5) are particularly sensitive to the presence of a guest molecule. nih.govnih.gov Upon formation of an inclusion complex, these protons typically experience a significant change in their chemical shifts, providing clear evidence of guest encapsulation. nih.govmdpi.com In contrast, protons on the exterior of the TABC molecule (H-1, H-2, and H-4) show minimal chemical shift variations. nih.gov
In a study involving the inclusion of nicardipine (B1678738) hydrochloride, the aromatic protons of the guest molecule were the most affected, indicating a strong interaction and involvement of the phenyl groups within the TABC cavity. nih.gov The observation of changes in the chemical shifts of specific TABC protons confirms the formation of the inclusion complex. nih.govnih.gov
Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) for Triacetyl-beta-cyclodextrin Protons Upon Complexation Data is illustrative and varies depending on the guest molecule and solvent.
| Proton | Location on TABC | Typical Chemical Shift Change (Δδ) | Indication |
|---|---|---|---|
| H-3 | Inner Cavity (Wide Rim) | Large Shift | Direct interaction with guest |
| H-5 | Inner Cavity | Large Shift | Direct interaction with guest |
| H-6 | Near Inner Cavity (Narrow Rim) | Moderate Shift | Interaction with guest |
| H-1, H-2, H-4 | Outer Surface | Minimal to No Shift | No direct interaction with guest |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the TABC and the guest molecule. Changes in the ¹³C chemical shifts can confirm the formation of an inclusion complex and help identify which carbon atoms are involved in the host-guest interaction. d-nb.info Similar to ¹H NMR, the carbons located inside the TABC cavity (C-3 and C-5) are most affected by the inclusion of a guest. Analyzing the changes in the chemical shifts of both the host and guest provides a more complete picture of the complexation event. d-nb.info
When studying the inclusion of fluorinated guest molecules, ¹⁹F NMR spectroscopy is a highly effective and sensitive technique. nsf.gov The chemical shift of the fluorine atoms in the guest molecule is monitored as a function of the TABC concentration. nsf.gov Changes in the ¹⁹F chemical shifts provide direct evidence of the complexation and can be used to calculate the association constants between the fluorinated guest and the TABC host. nsf.gov Studies have shown that even with electrostatic repulsion, complexation can occur, and ¹⁹F NMR is instrumental in quantifying the strength of these host-guest interactions. nsf.gov
Two-dimensional NMR techniques, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the precise geometry of TABC inclusion complexes. nih.gov ROESY experiments detect through-space interactions (proximities) between the protons of the TABC host and the protons of the guest molecule. nih.govbeilstein-journals.org The presence of cross-peaks in a ROESY spectrum between specific protons of the host and guest provides unambiguous evidence that these protons are close in space, typically within 5 Å. beilstein-journals.org This information allows for the construction of detailed three-dimensional models of the inclusion complex, showing which part of the guest molecule is inserted into the cavity and its orientation. nih.govbeilstein-journals.org For example, ROESY studies have confirmed that for some guests, the aromatic rings are accommodated within the TABC cavity by showing spatial proximities between the guest's aromatic protons and the TABC's internal H-3 and H-5 protons. nih.gov
FTIR spectroscopy is a powerful method for characterizing TABC and its inclusion complexes in the solid state. scispace.comscispace.com The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. scispace.com The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different functional groups. nih.govscispace.com
For pure TABC, the FTIR spectrum is characterized by the absence of the broad O-H stretching bands seen in the parent β-cyclodextrin and the appearance of strong carbonyl (C=O) stretching vibrations from the acetyl groups. scispace.com When an inclusion complex is formed, the FTIR spectrum of the complex is not simply a superposition of the spectra of TABC and the guest. nih.gov Instead, changes in the position, shape, or intensity of characteristic peaks of both the host and guest can be observed. nih.gov These changes indicate that the vibrational modes of the functional groups have been altered due to intermolecular interactions, such as hydrogen bonding or van der Waals forces, within the complex. mdpi.comscispace.com For instance, a shift in the carbonyl stretching band of TABC or characteristic bands of the guest molecule upon complexation is strong evidence of inclusion. scispace.com
Table 2: Key FTIR Vibrational Bands for the Analysis of this compound and its Complexes Data is illustrative and specific wavenumbers can vary.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance in TABC Analysis |
|---|---|---|
| ~1750 | C=O Stretching (Acetyl groups) | Confirms acetylation. Changes in this band upon complexation indicate interaction involving the acetyl groups at the rims of the cavity. |
| ~1240 | C-O Stretching (Acetyl groups) | Characteristic of the acetyl ester linkage. |
| ~1040 | C-O-C Stretching (Glycosidic bonds) | Part of the TABC structural fingerprint. Changes may indicate conformational stress upon guest inclusion. |
| Variable | Guest-specific bands (e.g., aromatic C-H, C=C) | Shifts or intensity changes in guest molecule peaks are direct evidence of its inclusion and interaction with the TABC cavity environment. |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fourier-Transform Infrared (FTIR) Spectroscopy
Thermal Analysis Techniques
Thermal analysis techniques are essential for characterizing the solid-state properties of this compound and its inclusion complexes. These methods measure changes in the physical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) is widely used to investigate the formation of inclusion complexes in the solid state. The DSC thermogram of a substance reveals thermal transitions such as melting, crystallization, and decomposition. Pure, crystalline this compound exhibits a sharp endothermic peak corresponding to its melting point. For example, studies have shown the melting point of this compound to be around 223 °C. mdpi.com
When an inclusion complex is formed, the thermal behavior of the guest molecule and the host cyclodextrin is often altered. The characteristic melting peak of the guest molecule may decrease in intensity, broaden, or disappear entirely from the DSC thermogram of the complex. This suggests that the guest molecule is no longer present as a separate crystalline phase but is instead encapsulated within the cyclodextrin cavity, leading to the formation of a new, amorphous solid phase. nih.govmdpi.com For example, in the complexation of nicardipine with this compound, the sharp melting peak of the drug at 174 °C was absent in the DSC curve of the spray-dried inclusion complex, indicating amorphization and successful complex formation. nih.gov
| Sample | Key Thermal Events | Interpretation |
| This compound (TAβCD) | Sharp endothermic peak (e.g., ~223 °C) mdpi.com | Melting of the crystalline form. |
| Guest Molecule | Characteristic melting peak. | Melting of the pure crystalline drug. |
| Physical Mixture | Presence of melting peaks of both TAβCD and the guest. | Indicates the presence of separate crystalline phases of both components. |
| Inclusion Complex | Disappearance or significant reduction and broadening of the guest's melting peak. nih.govmdpi.com | Suggests amorphization of the guest and formation of a new solid phase, confirming inclusion. |
Thermogravimetric Analysis (TGA) provides information about the thermal stability and composition of materials by measuring changes in mass as a function of temperature. For cyclodextrins, TGA is often used to determine the water content, as the loss of water molecules from the cavity and the surface results in a distinct weight loss at temperatures typically below 100°C. nih.gov However, this compound is a hydrophobic derivative and generally contains less water than its parent β-cyclodextrin.
TGA can also be used to compare the thermal stability of the inclusion complex to that of the individual components. The decomposition temperature of the guest molecule or the cyclodextrin may shift upon complexation. A change in the decomposition profile of the complex compared to a physical mixture of the components can provide further evidence of inclusion complex formation. nih.gov For instance, the formation of an inclusion complex can sometimes decrease the thermal stability of the cyclodextrin. researchgate.net In a study of a β-cyclodextrin complex, the decomposition of the macrocycle shifted to a lower temperature in the inclusion complex compared to the pure cyclodextrin. researchgate.net
Differential Scanning Calorimetry (DSC)
Diffraction and Microscopic Characterization
These techniques provide information on the crystal structure and surface morphology of this compound and its complexes.
X-ray Powder Diffraction (XRPD) is a powerful technique for analyzing the crystalline structure of solid materials. A crystalline substance will produce a characteristic diffraction pattern with sharp, well-defined peaks, while an amorphous material will show a broad halo with no distinct peaks. rjptonline.org
Pure this compound in its crystalline form exhibits a specific XRPD pattern. nih.gov The formation of an inclusion complex often leads to a change in the crystal structure or a transition to an amorphous state. The XRPD pattern of an inclusion complex is typically different from the simple superposition of the patterns of the individual components. A significant reduction in the intensity of the characteristic peaks of the guest molecule and the cyclodextrin, or their complete disappearance and replacement by a broad halo, is considered strong evidence of inclusion complex formation and the amorphization of the components. nih.govmdpi.comrjptonline.org For example, the crystalline peaks of nicardipine hydrochloride were absent in the X-ray diffractogram of its spray-dried complex with this compound, indicating an amorphous nature. nih.gov
| Sample | XRPD Pattern | Interpretation |
| Crystalline Guest Molecule | Sharp, intense diffraction peaks at specific 2θ angles. | Characteristic of the crystalline form of the guest. |
| Crystalline TAβCD | A series of sharp diffraction peaks. nih.gov | Characteristic of the crystalline form of the host. |
| Physical Mixture | A superposition of the diffraction patterns of the individual components. | Indicates that both components retain their crystalline structure. |
| Inclusion Complex | A diffuse, broad halo pattern or a pattern with significantly reduced peak intensities. nih.govmdpi.comrjptonline.org | Suggests loss of crystallinity and formation of an amorphous inclusion complex. |
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle shape of solid materials. The SEM micrographs of the raw materials can be compared with those of the inclusion complex to observe any changes in their physical appearance.
Pure this compound and a crystalline guest molecule will each have a distinct morphology. For example, a guest molecule might appear as well-defined crystals of a particular shape. Upon formation of an inclusion complex, especially through methods like spray-drying or co-precipitation, the original morphology of the components is often lost. The resulting complex may appear as new solid particles with a different size and shape, often as spherical or amorphous agglomerates. nih.govmdpi.comrjptonline.org In a study involving sepiapterin (B94604) and this compound, the physical mixture showed crystals of the drug dispersed in the cyclodextrin, whereas the spray-dried complex appeared as round-shaped particles with no visible drug crystals, confirming the formation of the complex. mdpi.com
X-ray Powder Diffraction (XRPD)
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) has emerged as a powerful tool for the characterization of cyclodextrin derivatives and their inclusion complexes due to its high sensitivity and ability to provide detailed structural information. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing these large, non-volatile molecules.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the structural analysis of TAβCD and its inclusion complexes. mdpi.com It allows for the gentle ionization of molecules from a solution, enabling the transfer of intact, non-covalently bound complexes into the gas phase for mass analysis. intelcentru.ro This capability is crucial for confirming the formation of inclusion complexes and determining their stoichiometry. intelcentru.ronih.gov
Tandem mass spectrometry (MS/MS) further enhances the analytical power by allowing for the controlled fragmentation of selected ions. chalcogen.ro This process, often achieved through collision-induced dissociation (CID), provides detailed information about the connectivity and structure of the molecule. chalcogen.romdpi.com For instance, the fragmentation patterns of protonated and sodiated TAβCD parent ions can be analyzed to understand the cleavage of both glycosidic rings and ester bonds. chalcogen.romdpi.com Studies have shown that the fragmentation of proton-charged TAβCD results in cleavages of both the glycosidic rings and the ester bonds, whereas sodium-charged species predominantly show fragmentation of the ester bonds. mdpi.com This selectivity in fragmentation is invaluable for elucidating substitution patterns in derivatized cyclodextrins. chalcogen.ro
ESI-MS can also be coupled with liquid chromatography (LC-MS) to separate complex mixtures before mass analysis. This is particularly useful for analyzing samples containing a distribution of species, such as randomly substituted cyclodextrin derivatives. mdpi.com
Table 1: ESI-MS/MS Fragmentation Data for this compound (TAβCD)
| Parent Ion | Fragmentation Pathway | Key Fragment Ions | Structural Information Obtained | Reference |
| Protonated TAβCD | Cleavage of glycosidic rings and ester bonds | Ions corresponding to loss of acetyl groups and glucose units | Provides information on both the core cyclodextrin structure and the acetyl substituents. | chalcogen.romdpi.com |
| Sodiated TAβCD | Predominant cleavage of ester bonds | Ions resulting from the loss of acetyl groups | Offers selective information on the substitution pattern of the acetyl moieties. | chalcogen.romdpi.com |
Other Physicochemical Characterization Methods
Beyond mass spectrometry, a suite of other physicochemical techniques is employed to provide a comprehensive understanding of TAβCD and its complexes. These methods probe the surface properties, morphology, and solution behavior, which are critical for predicting and controlling their performance in various applications.
For instance, studies comparing the physical mixture of a drug with TAβCD to their co-processed counterparts (e.g., kneaded or spray-dried products) often use SEM to visualize the changes in morphology. nih.govscispace.com Raw fenoprofen (B1672519) calcium dihydrate appears as tetrahedral crystals, while TAβCD has rhomboidal-shaped crystals. mdpi.com In a physical mixture, both distinct crystal types can be observed. mdpi.com However, after forming an inclusion complex, particularly through methods like spray-drying, a significant change in morphology is typically observed, often resulting in amorphous particles with different shapes and sizes. nih.govscispace.com This change is a strong indicator of inclusion complex formation. nih.gov
Table 2: Morphological Characteristics of TAβCD and its Complexes
| Sample | Preparation Method | Morphological Description | Analytical Technique | Reference |
| This compound (TAβCD) | - | Rhomboidal shape crystals with different dimensions | Scanning Electron Microscopy (SEM) | mdpi.com |
| Nicardipine Hydrochloride (NC) | - | Crystalline | Scanning Electron Microscopy (SEM) | nih.govscispace.com |
| NC and TAβCD Physical Mixture | Physical Mixing | Presence of both NC and TAβCD crystals | Scanning Electron Microscopy (SEM) | nih.govscispace.com |
| NC and TAβCD Kneaded Product | Kneading | Slight modifications to drug's physicochemical and morphological properties | Scanning Electron Microscopy (SEM) | nih.govscispace.com |
| NC and TAβCD Spray-Dried Complex | Spray-Drying | Amorphous nature, different morphology from starting materials | Scanning Electron Microscopy (SEM) | nih.govscispace.com |
| Fenoprofen Calcium Dihydrate (FCD) | - | Tetrahedral crystals with smooth surfaces | Scanning Electron Microscopy (SEM) | mdpi.com |
| FCD and TAβCD Co-evaporated Complex | Co-evaporation | Unmodified TAβCD particles covered by drug crystals | Scanning Electron Microscopy (SEM) | mdpi.com |
While solubility and dissolution rates are performance metrics, they are also powerful analytical tools for characterizing TAβCD inclusion complexes. globalresearchonline.net The formation of an inclusion complex can significantly alter the solubility and dissolution profile of a guest molecule, and these changes can be used to infer the extent of complexation. nih.govusp.br
Phase solubility studies are commonly performed to determine the stoichiometry and stability constant of the complex in solution. scispace.com By measuring the solubility of a guest molecule in the presence of increasing concentrations of TAβCD, a phase solubility diagram can be constructed. The shape of this diagram provides information about the nature of the interaction and the stoichiometry of the complex formed.
In vitro dissolution studies are used to compare the release rate of the guest molecule from the pure drug, a physical mixture, and the inclusion complex. nih.govscispace.com A modified dissolution profile, such as a retarded release, can indicate the formation of a stable inclusion complex. nih.govscispace.com For example, the dissolution rate of nicardipine hydrochloride was markedly retarded when complexed with TAβCD, particularly in the spray-dried form, confirming the formation of a true inclusion complex. nih.govscispace.com The efficiency of complexation, which can be influenced by the preparation method, directly impacts the dissolution behavior. mdpi.com
Advanced Applications in Materials Science and Engineering
Integration into Functional Polymeric Materials.mdpi.comnih.gov
Triacetyl-beta-cyclodextrin can be integrated into various polymeric matrices to create functional materials with tailored properties. mdpi.comlookchem.com Its ability to form inclusion complexes allows for the encapsulation and controlled release of active compounds, enhancing the functionality of the host polymer. chemimpex.comtandfonline.com This has been demonstrated in applications such as active food packaging and drug delivery systems. nih.govmdpi.com The incorporation of TAβCD can also modify the physical properties of the polymer, such as its mechanical strength and thermal stability. mdpi.com
Electrospinning is a versatile technique used to produce nanofibrous mats from a variety of polymers. nih.gov The incorporation of this compound into these mats has been shown to enhance their functionality. For instance, electrospun fiber mats made from low-density polyethylene (B3416737) (LDPE) and TAβCD have demonstrated the ability to eliminate sulfur-based odors, such as dimethyl disulfide, dimethyl sulfide, and carbon disulfide. mdpi.com This makes them suitable for applications in active food packaging to capture undesirable flavors and odors. mdpi.com
The inclusion of TAβCD in electrospun fibers can also be used to control the release of encapsulated substances. nih.gov By forming inclusion complexes with active agents, the cyclodextrin (B1172386) can protect them from degradation and modulate their release profile from the fiber mat. nih.gov
| Polymer Matrix | Guest Molecule(s) | Application | Finding |
| Low-Density Polyethylene (LDPE) | Dimethyl disulfide, Dimethyl sulfide, Carbon disulfide | Odor elimination in food packaging | Successfully eliminated up to 90% of dimethyl disulfide and other sulfur compounds. mdpi.com |
| Poly(lactic acid) (PLA) | Triclosan | Antimicrobial packaging | Electrospun webs with TAβCD-triclosan complex showed higher antimicrobial activity than those with uncomplexed triclosan. nih.gov |
This compound plays a crucial role in the formation of supramolecular nanoparticles and assemblies through host-guest interactions. nih.gov These self-assembled structures are of great interest for biomedical applications, particularly in drug delivery. nih.gov By encapsulating drug molecules within the cyclodextrin cavity, it is possible to improve their solubility, stability, and bioavailability. tandfonline.comnih.gov
One notable application is the nanoencapsulation of sepiapterin (B94604), a precursor to an essential cofactor, within methoxy-poly(ethylene-glycol)-poly(epsilon-caprolactone) (mPEG-PCL) nanoparticles. nih.gov The complexation of sepiapterin with TAβCD hydrophobizes the molecule, significantly enhancing its encapsulation efficiency within the polymeric nanoparticles. nih.gov This approach led to nanoparticles with a high drug loading capacity and sustained release profile. nih.gov
| Polymer System | Guest Molecule | Key Findings |
| mPEG-PCL | Sepiapterin | Encapsulation efficiency increased from 14% to 85% with the use of a sepiapterin:TAβCD complex. nih.gov |
| Azobenzene-containing polymers | Doxorubicin (B1662922) (DOX) | Photo-responsive spherical carriers were developed with a total drug loading of 30.4%. nih.gov |
Electrospun Fiber Mats
Role in Membranes and Separation Technologies
The selective inclusion capabilities of this compound are also being harnessed in membrane-based separation technologies. researchgate.net
Hollow fiber membranes are widely used for various separation processes due to their high surface area-to-volume ratio. mdpi.com The incorporation of cyclodextrins into these membranes can enhance their separation performance. rsc.org For example, polyacrylonitrile (B21495) hollow fiber membranes containing this compound have been used to reduce the amount of pesticides in citrus essential oil. researchgate.net
In another application, thin-film nanocomposite hollow fiber membranes were developed for water vapor separation. rsc.org These membranes, incorporating β-cyclodextrin encapsulated magnetite nanoparticles, showed increased water vapor permeation due to the additional sorption sites provided by the nanoparticles. rsc.org
| Membrane Material | Target Separation | Performance Highlight |
| Polyacrylonitrile with TAβCD | Pesticides from citrus essential oil | Demonstrated effective reduction of pesticide content. researchgate.net |
| Polysulfone with β-CD encapsulated magnetite nanoparticles | Water vapor from nitrogen | Achieved a water vapor permeance of 2237 GPU and a selectivity of 774. rsc.org |
| Polyethylenimine/isophthaloyl dichloride with β-CD | Dye and salt separation | Showed improved water flux and anti-fouling properties. nih.gov |
Electrochemical Applications.nih.govilschem.com
This compound has emerged as a promising additive in electrolytes for electrochemical devices, such as rechargeable batteries. nih.govilschem.com
Ionic liquids are considered promising electrolyte materials due to their high ionic conductivity and thermal stability. nih.govilschem.com The addition of this compound to an ionic liquid electrolyte composed of N-methyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)amide ([C₃mpyr][TFSA]) and LiTFSA has been shown to improve the electrochemical properties of the system. nih.govilschem.com
The TAβCD forms an inclusion complex with the TFSA⁻ anions, which leads to an increase in the viscosity and a decrease in the ionic conductivity of the electrolyte. nih.govilschem.comresearchgate.net However, this complexation significantly enhances the anodic stability of the electrolyte. nih.govilschem.com This improved stability is crucial for the development of safer and more reliable next-generation batteries. nih.gov
| Electrolyte System | Effect of TAβCD Addition |
| [C₃mpyr][TFSA]/LiTFSA | Increased viscosity. nih.govilschem.com |
| [C₃mpyr][TFSA]/LiTFSA | Decreased ionic conductivity. nih.govilschem.com |
| [C₃mpyr][TFSA]/LiTFSA | Improved anodic stability. nih.govilschem.com |
Influence on Anodic Stability and Ion Transport
This compound (TAβCD) has been investigated as a functional additive in electrolytes for next-generation rechargeable batteries, particularly in ionic liquid (IL) based systems. Current time information in Bangalore, IN.nih.gov Research has demonstrated its significant influence on both the anodic stability and ion transport properties of these electrolytes.
Studies involving composites of N-methyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)amide ([C3mpyr][TFSA])/LiTFSA mixed with varying amounts of TAβCD have shown that the addition of the acetylated cyclodextrin leads to an improvement in the anodic stability. Current time information in Bangalore, IN.nih.gov This enhancement is attributed to the formation of an inclusion complex between the TAβCD molecule and the bis(trifluoromethylsulfonyl)amide (TFSA) anions. Current time information in Bangalore, IN.nih.gov The encapsulation of the TFSA anion by the cyclodextrin cavity effectively increases the oxidation stability of the electrolyte. nih.gov
Linear sweep voltammetry (LSV) results have quantified this improvement. While the electrolyte without TAβCD exhibited an electrochemical window (EW) of 4.6 V vs. Li/Li+, the addition of TAβCD at higher concentrations significantly widened this window to approximately 5.5 V vs. Li/Li+. nih.gov This suggests that TAβCD can act as an effective anion trap, thereby enhancing the electrochemical stability of the electrolyte at higher potentials. nih.gov
Electrochemical Properties of TAβCD Composites
| TAβCD Composite ID | Electrochemical Window (EW) vs. Li/Li+ | Ionic Conductivity at 25°C (S cm-1) |
|---|---|---|
| Acβ-CD 0 | 4.6 V | 2.1 × 10-3 |
| Acβ-CD 0.5 | 4.6 V | 1.6 × 10-3 |
| Acβ-CD 1.0 | ~5.5 V | 5.1 × 10-4 |
| Acβ-CD 1.5 | ~5.5 V | 3.2 × 10-4 |
Development of Cyclodextrin Metal-Organic Frameworks (CD-MOFs)
Cyclodextrin Metal-Organic Frameworks (CD-MOFs) are a class of porous, crystalline coordination polymers that have garnered significant attention for their potential in gas storage, catalysis, and drug delivery. researchgate.netnih.govresearchgate.net These materials are constructed from metal ions or clusters linked together by cyclodextrin molecules, which act as the organic linkers. mdpi.com The synthesis of CD-MOFs typically involves the coordination of the multiple hydroxyl groups present on the exterior of native cyclodextrins (α-, β-, or γ-cyclodextrin) with metal ions, often from alkali metal salts such as potassium hydroxide (B78521) (KOH). mdpi.comugent.be
The development of CD-MOFs has primarily utilized unmodified cyclodextrins due to the availability of these hydroxyl groups for coordination with the metal centers. nih.govmdpi.com For example, γ-CD-MOFs are frequently composed of γ-cyclodextrin units and an alkaline metal ion like K+, Na+, Rb+, or Cs+. researchgate.netnih.gov The synthesis often involves dissolving the native cyclodextrin and a metal salt in an aqueous solution, followed by crystallization induced by vapor diffusion of a non-solvent like methanol (B129727) or ethanol. mdpi.comnih.gov The resulting frameworks possess high porosity and the inherent biocompatibility of the cyclodextrin components, making them attractive for various applications. researchgate.netmdpi.com
Based on available research, the role of this compound in the direct synthesis of CD-MOF frameworks is not prominently documented. The acetylation of the hydroxyl groups on the cyclodextrin molecule would fundamentally alter its ability to act as a linker in the traditional synthesis of these frameworks, as it would remove the primary coordination sites for the metal ions. Therefore, the field of CD-MOF development has centered on the use of native, unfunctionalized cyclodextrins as the organic building blocks.
Mechanistic Investigations in Controlled Release Systems
Principles of Guest Molecule Release from Triacetyl-beta-cyclodextrin Complexes
The fundamental principle behind the controlled release of a guest molecule from a this compound (TAβCD) inclusion complex is the reversible nature of the host-guest association. tandfonline.comnih.gov This association is not based on the formation of strong, permanent covalent bonds, but rather on weaker, non-covalent interactions. tandfonline.commdpi.com These interactions, which include van der Waals forces and hydrogen bonding, create a dynamic equilibrium between the complexed and free forms of the guest molecule in a given environment. mdpi.commdpi.com
Factors Governing Release Kinetics
The rate at which a guest molecule is released from a this compound (TAβCD) complex is not constant but is influenced by a combination of intrinsic and extrinsic factors. Understanding these factors is critical for the rational design of controlled release formulations with predictable performance.
The stability of the inclusion complex, dictated by the strength of the non-covalent interactions between TAβCD (the host) and the encapsulated molecule (the guest), is a primary determinant of the release kinetics. mdpi.com A stronger host-guest interaction, characterized by a higher binding or formation constant (KF), will generally result in a slower release rate. mdpi.com This is because more energy is required to disrupt these interactions and allow the guest molecule to dissociate from the cyclodextrin (B1172386) cavity.
The nature of these interactions includes:
Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules. mdpi.com
Hydrogen bonding: The formation of hydrogen bonds between the guest molecule and the acetyl groups or residual hydroxyl groups on the TAβCD can significantly contribute to complex stability. mdpi.comscispace.com
The geometric compatibility, or "fit," between the size and shape of the guest molecule and the dimensions of the TAβCD cavity also plays a crucial role. tandfonline.com A guest molecule that fits snugly within the cavity will experience more extensive van der Waals interactions, leading to a more stable complex and consequently, a more sustained release.
The surrounding environment can significantly impact the stability of the TAβCD-guest complex and thereby trigger or modulate the release of the guest molecule.
pH Sensitivity: The release of certain guest molecules from TAβCD complexes can be influenced by the pH of the surrounding medium. nih.gov For ionizable guest molecules, a change in pH can alter their charge state. ptfarm.pl This change in ionization can affect the molecule's hydrophobicity and its affinity for the hydrophobic TAβCD cavity. For instance, a study on trifluoperazine (B1681574), a phenothiazine (B1677639) derivative, demonstrated that its complexation with cyclodextrins was highly dependent on the pH of the solution, which dictated whether the drug existed in its basic or protonated form. ptfarm.pl The release of nicardipine (B1678738) hydrochloride from TAβCD complexes has also been shown to be retarded in both simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. nih.gov
Solvent Interactions: The nature of the solvent can significantly influence the formation and dissociation of the inclusion complex. nih.gov In aqueous environments, water molecules compete with the guest for the TAβCD cavity. scispace.com The presence of other organic solvents can also interfere with complexation. A study investigating the effect of common flavor industry solvents (propylene glycol, triacetin, and triethyl citrate) on cyclodextrin complexation found that these solvents could interfere with the formation of flavor/cyclodextrin complexes. nih.gov Triacetin, in particular, showed a significant effect, possibly due to its partial interaction with the hydrophobic cavity of the cyclodextrin. nih.gov This competition with solvent molecules can facilitate the release of the encapsulated guest.
Influence of Host-Guest Interaction Strength
Formulation Strategies for Modulated Release
To achieve a desired therapeutic outcome, the release of a guest molecule from a this compound (TAβCD) complex often needs to be further controlled. This is accomplished through various formulation strategies that embed the TAβCD complexes within larger delivery systems.
For example, a study on metformin (B114582) hydrochloride (MH) utilized direct-compressed matrix tablets composed of a combination of MH with the hydrophobic TAβCD, dispersed in a polymeric material. nih.govresearchgate.net Various polymers such as hydroxypropylmethylcellulose (B13716658) (HPMC), xanthan gum, and chitosan (B1678972) were investigated as matrix-forming agents. nih.govijcrt.orgresearchgate.net The release of the drug from such a matrix is typically governed by a combination of diffusion of the drug through the polymer matrix and erosion of the matrix itself. The presence of the hydrophobic TAβCD can further retard the release of a hydrophilic drug like metformin. nih.govresearchgate.net
Research has shown that blends of polymers can be more effective than single polymers in controlling drug release. nih.govresearchgate.net For instance, a combination of a hydrophobic swelling polymer like HPMC or chitosan with a pH-dependent polymer such as Eudragit L100-55 was found to be effective for the sustained release of metformin hydrochloride. nih.govresearchgate.net This combination allowed for a controlled release in simulated gastric fluid followed by a more complete release in simulated jejunal fluid. nih.govresearchgate.net
Table 1: Research Findings on this compound in Sustained Release Matrix Systems
| Guest Molecule | Polymer Matrix | Key Findings | Reference |
|---|---|---|---|
| Metformin Hydrochloride | Hydroxypropylmethylcellulose, Xanthan Gum, Chitosan, Eudragit L100-55 | Blends of hydrophobic and pH-dependent polymers provided better control over drug release. The preparation method of the drug-TAβCD system (grinding vs. spray-drying) also influenced the release profile. | nih.govresearchgate.net |
| Nicardipine | - | Combination of hydrophilic (HP-β-CD) and hydrophobic (TAβCD) cyclodextrins in different ratios allowed for an initial fast release followed by a prolonged release. | nih.gov |
In this strategy, the TAβCD-guest inclusion complex is incorporated into a polymer matrix, which can be in various forms such as films, nanofibers, or hydrogels. mdpi.comnih.gov The polymer matrix provides an additional barrier to drug release, and the release mechanism is often a complex interplay between the dissociation of the guest from the TAβCD and the diffusion of the guest through the polymer network. mdpi.com
The interaction between the TAβCD complex and the polymer matrix is a critical factor. The polymer can influence the local environment around the complex, affecting the equilibrium between the complexed and free guest. Furthermore, the physicochemical properties of the polymer, such as its hydrophilicity, swelling behavior, and degradation rate, will significantly impact the release kinetics. mdpi.com
For instance, the incorporation of TAβCD complexes into electrospun nanofibers made of polymers like low-density polyethylene (B3416737) has been explored for applications in food packaging to control the release of fragrances or antimicrobials. nih.gov In pharmaceutical applications, embedding TAβCD complexes in biodegradable polymer matrices can offer a promising approach for creating long-acting drug delivery systems.
Nano-Encapsulation and Targeted Release Mechanisms
The lipophilic nature of this compound (TAβCD) makes it a valuable excipient in the development of advanced drug delivery systems, particularly in the realm of nano-encapsulation for controlled release. Its ability to form inclusion complexes with a variety of guest molecules allows for their incorporation into nanocarriers, which can be engineered for targeted and sustained release. This section explores the mechanistic investigations into these systems, with a focus on how TAβCD facilitates the nano-encapsulation process and influences the subsequent release profile of the encapsulated agent.
Research has demonstrated the efficacy of TAβCD in enhancing the nano-encapsulation of hydrophilic drugs within hydrophobic polymeric nanoparticles. mdpi.com A key mechanism involves the hydrophobization of the hydrophilic guest molecule through complexation with TAβCD. This alteration of the drug's properties allows for its efficient loading into the hydrophobic core of nanoparticles, a process that is otherwise challenging. mdpi.comnih.gov
A notable example is the nano-encapsulation of sepiapterin (B94604), a hydrophilic precursor of tetrahydrobiopterin, into methoxy-poly(ethylene-glycol)-poly(epsilon-caprolactone) (mPEG-PCL) nanoparticles. mdpi.comnih.gov The complexation of sepiapterin with TAβCD prior to encapsulation significantly improves both the encapsulation efficiency and the drug loading capacity of the nanoparticles. mdpi.comnih.govpreprints.org This is attributed to the formation of hydrophobic interactions between the sepiapterin/TAβCD complex and the poly(ε-caprolactone) (PCL) blocks of the copolymer. mdpi.comnih.gov
The method of preparation of the drug/cyclodextrin complex and its subsequent incorporation into the nanoparticle matrix plays a crucial role in the final characteristics of the delivery system. For instance, spray-drying of a sepiapterin and TAβCD solution has been shown to be an effective method for creating a hydrophobic complex suitable for nano-encapsulation. mdpi.compreprints.org This pre-formed complex can then be co-dissolved with the polymer and nano-precipitated to form the drug-loaded nanoparticles. mdpi.comnih.gov
The release of the guest molecule from these nano-encapsulation systems is typically sustained over a prolonged period. The TAβCD, by forming a water-insoluble complex with the drug, acts as a sustained-release carrier. mdpi.comresearchgate.net The release mechanism is often diffusion-controlled, where the drug gradually leaches out from the nanoparticle matrix. beilstein-journals.org In the case of sepiapterin-loaded mPEG-PCL nanoparticles, a low initial burst release followed by a sustained release profile was observed, indicating the effective entrapment of the drug within the nanoparticle core. mdpi.comnih.gov
The physicochemical properties of the resulting nanoparticles, such as size and polydispersity, are also influenced by the presence of the TAβCD-drug complex. Studies have shown that the incorporation of the sepiapterin/TAβCD complex can lead to the formation of smaller and more uniform nanoparticles compared to those loaded with the drug alone. mdpi.comnih.gov
Detailed Research Findings
The following tables summarize the key findings from a study on the nano-encapsulation of sepiapterin (SP) using TAβCD and mPEG-PCL nanoparticles.
| Formulation | Nanoparticle Size (Dh, nm) | Standard Deviation (nm) |
|---|---|---|
| Blank mPEG-PCL NPs | 65 | 28 |
| NPs with 1 mg SP (no TAβCD) | 73 | 26 |
| NPs with 2 mg SP (no TAβCD) | 83 | 29 |
| NPs with SP/TAβCD (1:1 molar ratio) Spray-Dried Complex | 74-75 | 21-22 |
| Formulation | Encapsulation Efficiency (%EE) | Drug Loading (%DL) |
|---|---|---|
| Pristine SP | 14 | 0.6 |
| SP/TAβCD (1:1 molar ratio) Spray-Dried Complex | 85 | 2.6 |
| Formulation | Burst Effect | Release Profile |
|---|---|---|
| SP/TAβCD Complex | 20% | Sustained |
These findings underscore the significant role of this compound in enabling the successful nano-encapsulation of a hydrophilic drug within a hydrophobic delivery system, leading to enhanced drug loading and a desirable sustained-release profile. mdpi.comnih.govnih.gov
Applications in Analytical and Separation Sciences
Chiral Recognition and Enantiomeric Separation
The ability to distinguish between enantiomers, which are non-superimposable mirror images of each other, is critical in many fields, especially pharmaceuticals, where different enantiomers of a drug can have vastly different physiological effects. Triacetyl-beta-cyclodextrin has proven to be an effective chiral selector for this purpose. nih.govmdpi.com
In chromatography, particularly high-performance liquid chromatography (HPLC), this compound is utilized as a chiral selector. chemimpex.comspringernature.com It can be either incorporated into the mobile phase as an additive or, more commonly, immobilized onto a solid support, typically silica (B1680970) gel, to create a chiral stationary phase (CSP). springernature.combohrium.com The separation mechanism relies on the differential formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the enantiomers of the analyte. The enantiomer that forms a more stable complex with the cyclodextrin cavity will be retained longer on the column, thus enabling their separation.
The effectiveness of this compound as a chiral selector is influenced by several factors, including the size and shape of the analyte, the presence of functional groups that can interact with the cyclodextrin, and the composition of the mobile phase. mdpi.com For instance, in reversed-phase HPLC, the use of modified cyclodextrins like this compound can enhance the binding affinity and, consequently, the chiral recognition. bohrium.com
Table 1: Examples of Enantiomeric Separations using this compound-based Chiral Stationary Phases
| Analyte | Chromatographic Method | Result | Reference |
| Denopamine | HPLC | Successful enantiomeric separation | |
| Chiral Furan Derivatives | Liquid Chromatography | Effective separation of enantiomers | |
| Permethrin Isomers | Reversed-Phase HPLC | Successful enantioseparation of both cis- and trans-pairs | mdpi.com |
This table is for illustrative purposes and is not exhaustive.
Capillary electrophoresis (CE) is another powerful analytical technique where this compound serves as a chiral selector. medchemexpress.eunih.gov In CE, charged molecules are separated based on their differential migration in an electric field. The addition of a chiral selector like this compound to the background electrolyte allows for the separation of enantiomers. nih.gov
The separation principle in CE is similar to that in chromatography: the formation of inclusion complexes between the cyclodextrin and the enantiomers. mdpi.com The differential stability of these complexes leads to different electrophoretic mobilities for the enantiomers, resulting in their separation. mdpi.com The efficiency of the separation can be optimized by adjusting various parameters, such as the concentration of the chiral selector, the pH of the buffer, and the applied voltage. nih.govnih.gov
Studies have shown the successful use of cyclodextrin derivatives, including acetylated forms, for the enantiomeric separation of various compounds, such as beta-agonists and catechin, by capillary electrophoresis. nih.govwiley.com For instance, this compound has been used as a novel selectivity agent in nonaqueous capillary electrophoresis for the separation and detection of chlorinated phenolic compounds. capes.gov.br
Use as Chiral Selectors in Chromatography
Extraction and Detection Methodologies
Beyond chiral separations, this compound finds applications in various extraction and detection methods due to its ability to form inclusion complexes. chemicalbook.comresearchgate.net This property can be harnessed to selectively extract target analytes from complex matrices or to enhance their detection signals.
One notable application is in solid-phase extraction (SPE). nih.gov Cyclodextrin-based sorbents, including those with acetyl modifications, can be used to selectively retain analytes of interest from a sample solution. The entrapped analytes can then be eluted with a suitable solvent, resulting in a cleaner and more concentrated sample for subsequent analysis. For example, this compound has been studied for the extraction of aromatic amino acids. chemicalbook.comsigmaaldrich.com
In the realm of chemical sensors, the modification of cyclodextrins to have a more lipophilic character, such as in this compound, allows them to be used as ionophores in the membranes of ion-selective electrodes. researchgate.net The formation of host-guest complexes with target ions leads to a measurable change in the electrode potential, enabling their quantification. researchgate.net The molecular recognition capability of cyclodextrins is a key factor in the development of these selective electrochemical sensors. semanticscholar.org
Role in Environmental Remediation and Food Science Academic Perspectives
Encapsulation of Pollutants for Environmental Management
The capacity of cyclodextrins and their derivatives to encapsulate pollutants is a cornerstone of their application in environmental remediation. mdpi.comresearchgate.net These compounds can trap organic pollutants, facilitating their removal from contaminated water and soil. mdpi.comnih.gov The formation of an inclusion complex reduces the mobility and bioavailability of harmful substances, making them easier to extract and neutralize. mdpi.com
Research has demonstrated the utility of Triacetyl-beta-cyclodextrin in this domain. For instance, a sustainable approach for the purification of citrus essential oils involved the use of polyacrylonitrile (B21495) (PAN) hollow fiber membranes loaded with TAβCD. researchgate.net This system was effective in reducing the content of pesticides, such as imazalil (B1671291) and thiabendazole, without compromising the organoleptic and physicochemical properties of the essential oils. researchgate.net The hydrophobic nature of TAβCD makes it particularly suitable for forming stable complexes with non-polar pollutant molecules. chemicalbook.commdpi.com While native beta-cyclodextrin (B164692) polymers have shown efficacy in rapidly sequestering various organic micropollutants from water nih.gov, chemically modified derivatives like TAβCD offer tailored properties for specific remediation challenges. researchgate.net The encapsulation process effectively sequesters pollutants from their medium, offering a promising technology for environmental cleanup. researchgate.netchemimpex.com
Sequestration of Volatile Compounds and Odor Elimination
The ability of this compound to form inclusion complexes with volatile organic compounds is highly valued in applications requiring odor control and the stabilization of aromas. researchgate.netmaxapress.com The hydrophobic cavity of TAβCD readily entraps volatile molecules, effectively reducing their concentration in the surrounding environment and masking unpleasant odors. tandfonline.comicyclodextrin.com
A notable study reported the high efficiency of an electrospun fiber mat composed of low-density polyethylene (B3416737) (LDPE) and this compound in eliminating sulfur-based odor compounds. mdpi.comunito.itnih.gov This research highlighted the potential of TAβCD in actively scavenging undesirable smells.
Table 1: Elimination of Sulfur-Based Odor Compounds by LDPE/TA-β-CD Electrospun Fiber Mat
| Compound | Chemical Formula | Type of Odor | Elimination Efficiency (%) |
|---|---|---|---|
| Dimethyl Disulfide | (CH₃)₂S₂ | Unpleasant sulfur | Up to 90% |
| Dimethyl Sulfide | (CH₃)₂S | Unpleasant sulfur | Significant reduction |
| Carbon Disulfide | CS₂ | Unpleasant sulfur | Significant reduction |
Data sourced from Shin et al. mdpi.com
This sequestration capability is not only useful for odor elimination but also for preventing the loss of desirable aromas from products during storage. nih.gov
In the field of food science, this compound is integrated into active food packaging systems to enhance product quality and extend shelf life. tandfonline.com Active packaging interacts with the food or the headspace within the package to achieve a desired outcome. nih.gov TAβCD can be incorporated into packaging polymers for two primary purposes: to slowly release active compounds (such as antimicrobials or antioxidants) or to scavenge undesirable substances (like off-odors or residual monomers). nih.gov
The aforementioned electrospun fiber mat of LDPE and TAβCD serves as a prime example of an active packaging application for odor elimination. mdpi.comunito.it By incorporating TAβCD directly into the packaging material, it becomes an active scavenger for volatile sulfur compounds that can arise from the packaged food, such as meat or certain vegetables. mdpi.comnih.gov Another approach involves using TAβCD inclusion complexes to carry and provide controlled release of volatile active compounds like allyl isothiocyanate (AITC), a natural antimicrobial agent. researchgate.net This ensures a sustained protective effect over time, which is crucial for preserving food safety and quality. frontiersin.org The use of cyclodextrin (B1172386) inclusion complexes is considered one of the most promising formulation strategies in the active food packaging industry. mdpi.com
The molecular encapsulation capability of this compound is instrumental in protecting sensitive food components. It is used as a food additive to encapsulate flavors and nutrients, shielding them from degradation caused by exposure to oxygen, light, and heat. chemimpex.comtandfonline.com This protection helps in prolonging the shelf life and maintaining the sensory and nutritional quality of food products. tandfonline.comicyclodextrin.com
The formation of an inclusion complex enhances the stability of volatile flavor compounds, preventing their loss during processing and storage. maxapress.comnih.govresearchgate.net Hydrophobic cyclodextrins, such as TAβCD, are particularly effective for achieving sustained release of encapsulated substances. tandfonline.com This controlled release is beneficial for maintaining a consistent flavor profile over time. researchgate.net Similarly, encapsulating vitamins and other labile nutrients can improve their stability within the food matrix, ensuring that their nutritional value is retained until consumption. tandfonline.comnih.gov The complexation improves the stability of these bioactive compounds, which can lead to an extended product shelf life. tandfonline.com
Computational and Theoretical Studies of Triacetyl Beta Cyclodextrin Systems
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques offer a dynamic and detailed view of TA-β-CD and its interactions with guest molecules. These methods are crucial for understanding the conformational behavior of the host and the energetic landscapes of complexation.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational methods used to study the behavior of molecules and their interactions. rsc.orgku.ac.th MD simulations, in particular, provide a time-evolved understanding of the conformational dynamics of TA-β-CD and its inclusion complexes. rsc.orgnih.gov These simulations can reveal how the flexible acetylated rims of the cyclodextrin (B1172386) accommodate guest molecules and how solvent molecules influence the complexation process. For instance, MD simulations have been employed to investigate the solvation properties of functionalized cyclodextrins, including TA-β-CD, in different environments like supercritical CO2. dntb.gov.ua
Studies have shown that the stability and conformation of β-cyclodextrin derivatives are significantly affected by the solvent environment. rsc.org In polar solvents, the structure of the cyclodextrin can undergo significant changes and fluctuations due to competition between intramolecular hydrogen bonds and interactions with the solvent. rsc.org In contrast, hydrophobic derivatives like 2,6-ET-β-CD have been observed to maintain a more stable, spherical cavity across different solvents. rsc.org
Ab Initio Calculations
Ab initio calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and energetics of molecular systems. mdpi.com These methods are computationally intensive and are often used for smaller systems or to refine the results obtained from less demanding methods like semi-empirical calculations. beilstein-journals.org For TA-β-CD complexes, ab initio calculations can be used to precisely determine interaction energies, charge distributions, and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the stability of the inclusion complex. mdpi.comunito.it While specific ab initio studies solely on TA-β-CD are not extensively detailed in the provided results, the application of these methods to similar cyclodextrin systems highlights their importance in providing fundamental insights into host-guest interactions. mdpi.combeilstein-journals.orgbeilstein-journals.org
Prediction of Inclusion Complex Structures and Orientations
Theoretical methods are instrumental in predicting the three-dimensional structures of inclusion complexes formed between TA-β-CD and various guest molecules. By exploring the potential energy surface of the host-guest system, computational approaches can identify the most energetically favorable orientations of the guest molecule within the cyclodextrin cavity.
Proton nuclear magnetic resonance (1H NMR) spectroscopy, coupled with two-dimensional rotating frame nuclear Overhauser effect spectroscopy (ROESY), has been used to experimentally determine the structure of inclusion complexes in solution, such as that of nicardipine (B1678738) hydrochloride with TA-β-CD. nih.gov These experimental findings can be rationalized and further detailed through molecular modeling. For example, computational studies on the complexation of diphenyl(4-phenylphenyl)phosphine with peracetylated β-cyclodextrin showed that the 4-phenylphenyl group fits tightly within the cavity. researchgate.net Such studies can also predict whether the guest molecule enters from the wider (secondary) or narrower (primary) side of the cyclodextrin cavity. researchgate.net
The stoichiometry of the complex, typically 1:1 for host to guest, can also be confirmed through these computational predictions and is often corroborated by experimental methods like the continuous variation method (Job's plot). nih.gov
Calculation of Interaction Energies and Binding Affinities
A critical aspect of computational studies is the quantification of the strength of the interaction between TA-β-CD and a guest molecule. This is achieved by calculating the interaction energies and binding affinities.
These calculations can differentiate the stability of various possible inclusion geometries. For instance, calculations for the diphenyl(4-phenylphenyl)phosphine complex with peracetylated β-cyclodextrin indicated that complexation via the primary side is more stable than via the secondary side. researchgate.net The primary driving forces for complexation, such as van der Waals interactions and electrostatic forces, can be dissected and quantified through these theoretical approaches. researchgate.netmdpi.com
Binding free energies for cyclodextrin complexes with guest molecules like ibuprofen (B1674241) have been calculated using MD simulations, providing values that can be compared with experimental data. grafiati.com For example, the binding free energies for ibuprofen with β-, γ-, and HP-β-cyclodextrins were reported as -3.67, -0.67, and -3.87 kcal/mol, respectively. grafiati.com Similarly, thermodynamic parameters like the Gibbs free energy of binding (ΔGbind) and the equilibrium binding constant (Kb) have been determined for complexes such as midazolam with trimethyl-β-cyclodextrin. researchgate.net
Below is a table summarizing representative calculated binding affinities for various cyclodextrin complexes, illustrating the range of values obtained through computational methods.
| Host Molecule | Guest Molecule | Calculated Binding/Interaction Energy (kcal/mol) | Computational Method |
| Peracetylated β-Cyclodextrin | Diphenyl(4-phenylphenyl)phosphine | Complexation energies calculated | PM3 and Molecular Dynamics |
| β-Cyclodextrin | Ibuprofen | -3.67 | Molecular Dynamics |
| γ-Cyclodextrin | Ibuprofen | -0.67 | Molecular Dynamics |
| HP-β-Cyclodextrin | Ibuprofen | -3.87 | Molecular Dynamics |
| Trimethyl-β-Cyclodextrin | Midazolam (open-ring form) | -5.57 (ΔGbind) | Molecular Docking |
Theoretical Insights into Complexation Mechanisms
Computational studies provide a dynamic picture of the complexation process, offering theoretical insights into the mechanisms of inclusion. These studies can trace the pathway of a guest molecule as it approaches and enters the TA-β-CD cavity, identifying any energy barriers and transition states along the way.
The mechanism of complex formation involves the displacement of solvent molecules from the hydrophobic cavity of the cyclodextrin by the guest molecule, a process driven by favorable energetic changes. mdpi.com Theoretical models can elucidate the role of various non-covalent interactions in this process, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. mdpi.com
For example, in the complexation of nicardipine hydrochloride with TA-β-CD, experimental and theoretical data suggest a "multimodal inclusion," where two different 1:1 complexes with distinct inclusion structures may coexist in solution. nih.gov This indicates that either of the two aromatic rings of the nicardipine molecule can be included in the cyclodextrin cavity. nih.gov Such detailed mechanistic understanding is crucial for the rational design of TA-β-CD-based systems for various applications.
Emerging Research Directions and Future Outlook
Exploration of Novel Functionalizations and Regioselective Modifications
The chemical modification of cyclodextrins, including TAβCD, is a key area of research aimed at tailoring their properties for specific applications. A significant challenge remains the selective modification of the cyclodextrin (B1172386) molecule to achieve well-defined structures. researchgate.netnih.gov Indiscriminate reactions with the numerous hydroxyl groups on the parent β-cyclodextrin can lead to a complex mixture of products that are difficult to separate and characterize. researchgate.net
Current research focuses on achieving regioselectivity, which is the control of substitution at specific positions on the glucopyranose units.
Targeted Substitution: Scientists have explored methods to introduce substituents at specific hydroxyl groups. For instance, forming a copper(II)-β-cyclodextrin complex in an aqueous solution has enabled the regioselective introduction of a benzyl (B1604629) or a bromo-allyl group at the O-3 position. rsc.org
Multi-step Synthesis: A three-step procedure has been developed to synthesize per(2,6-di-O-hydroxypropyl-3-O-methyl)-β-CD. This process involves the selective allylation of hydroxyl groups at the 2 and 6 positions, followed by methylation and subsequent oxidative hydroboration. nih.gov
Controlled Reactions: The literature contains examples of well-characterized triacetylated β-cyclodextrin, but achieving this often involves reacting the cyclodextrin with an excess of the reagent, followed by a tedious purification process to separate over- and under-substituted derivatives. researchgate.net
The goal of these explorations is to create novel TAβCD derivatives with enhanced functionalities, such as improved guest recognition, solubility in specific media, or the ability to be covalently linked to other molecules in a controlled manner. nih.gov
Integration with Multifunctional Nanosystems and Hybrid Materials
The integration of TAβCD into complex nanosystems and hybrid materials is a rapidly advancing field. Its hydrophobicity and complexing ability make it an ideal component for creating sophisticated materials for various applications, including drug delivery and environmental remediation. nih.govmdpi.comchemimpex.com
Hybrid Particles for Drug Delivery: Researchers are fabricating hybrid particles that combine polymers, surfactants, and TAβCD for targeted drug delivery. For example, such systems are being evaluated for nose-to-brain delivery of therapeutic agents. nih.gov
Nanoencapsulation: TAβCD is used to hydrophobize relatively hydrophilic molecules, enabling their encapsulation within hydrophobic nanocarriers like methoxy-poly(ethylene-glycol)-poly(epsilon-caprolactone) (mPEG-PCL) nanoparticles. This approach allows for the sustained release of the encapsulated agent. mdpi.com
Polyrotaxanes: Topologically unique side-chain polyrotaxanes have been synthesized using TAβCD and a poly(ether sulfone) main chain, demonstrating the potential to create novel polymeric architectures. dntb.gov.ua
Multitask Systems: In the realm of anticancer therapies, TAβCD can be combined with other materials, such as magnesium oxide nanoparticles (MgO NPs), to create multitask systems designed to inhibit cancer cell growth. nih.gov
These integrated systems leverage the properties of each component to create synergistic effects, leading to materials with enhanced stability, loading capacity, and controlled release characteristics. mdpi.comnih.gov
| System Type | Components | Application | Research Finding | Citation |
| Hybrid Particles | Polymer (P407), Surfactant (Tw80), TAβCD | Nose-to-brain drug delivery | Development of inclusion complexes with specific interactions proven by DSC analysis. | nih.gov |
| Nanoparticles | TAβCD, mPEG-PCL | Sustained release of hydrophilic molecules | TAβCD complexation enabled encapsulation of sepiapterin (B94604), leading to amorphization and sustained release. | mdpi.com |
| Polyrotaxanes | TAβCD, Poly(ether sulfone) | Novel polymeric materials | Synthesis of unique side-chain polyrotaxanes with a complex topological structure. | dntb.gov.ua |
| Anticancer System | TAβCD, PLACL, MgO NPs | Cancer therapy | Combination to form a multitask system to inhibit uncontrolled cancer cell growth. | nih.gov |
Advanced Characterization Techniques for Dynamic Systems
Understanding the behavior of TAβCD in complex environments and its interactions with guest molecules is crucial for designing effective systems. Advanced characterization techniques are indispensable for elucidating the structural and dynamic properties of these systems at a molecular level.
Solid-State Characterization: A suite of techniques is used to analyze TAβCD complexes in the solid state. These include Differential Scanning Calorimetry (DSC), X-ray Powder Diffractometry (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR). nih.govresearchgate.net These methods provide information on the crystallinity, thermal behavior, and intermolecular interactions within the complex, helping to confirm the formation of a new solid phase. nih.govalliedacademies.org
Microscopy: Environmental Scanning Electron Microscopy (ESEM) and Scanning Electron Microscopy (SEM) are used to visualize the surface morphology of TAβCD and its complexes. researchgate.netalliedacademies.org These techniques have shown that complexation often leads to the formation of amorphous and homogenous agglomerates with porous surfaces, indicating a reduction in the crystallinity of the raw materials. alliedacademies.org
Electrophoresis: Nonaqueous capillary electrophoresis (NACE) equipped with amperometric detection has been developed for the separation and analysis of compounds using TAβCD as a novel selectivity selector in acetonitrile. nih.gov
These advanced techniques provide critical insights that guide the rational design of TAβCD-based materials.
Development of Smart, Stimuli-Responsive Systems
A major frontier in materials science is the creation of "smart" materials that can respond to specific environmental triggers. Cyclodextrin-based systems are prime candidates for developing such stimuli-responsive materials for applications like targeted drug delivery. e3s-conferences.orgnih.govrsc.org These systems can be designed to release a guest molecule in response to internal (e.g., pH, enzymes, redox potential) or external (e.g., light, temperature) stimuli. rsc.org
The development of stimuli-responsive systems involving cyclodextrins can be achieved in two main ways: through reversible host-guest interactions or by functionalizing the cyclodextrin with stimuli-sensitive moieties. e3s-conferences.org While much of the research focuses on cyclodextrins generally, the principles are applicable to TAβCD. For instance, researchers have developed smart, reductive stimulus-responsive nanosystems using modified β-cyclodextrin molecules. nih.gov By conjugating polymers to the cyclodextrin via a disulfide linkage, a system is created that can release an encapsulated drug like doxorubicin (B1662922) under the reductive conditions found in tumor cells. nih.gov
The inherent properties of TAβCD make it a valuable component for sustained-release systems. chemicalbook.comsigmaaldrich.com By forming an inclusion complex, TAβCD can act as a carrier that releases a guest molecule over time. chemicalbook.com Future research will likely focus on incorporating specific stimuli-responsive triggers into TAβCD-based architectures to achieve more precise spatial and temporal control over guest release.
Interdisciplinary Research with Biotechnology and Green Chemistry Initiatives
The versatility of Triacetyl-beta-cyclodextrin places it at the intersection of several scientific disciplines, notably biotechnology and green chemistry.
Biotechnology Applications: TAβCD and its parent molecule, β-cyclodextrin, are utilized in various biotechnological processes. glycodepot.comnih.gov
Bioseparations: It has been used in the extraction of aromatic amino acids. glycodepot.comsigmaaldrich.com
Polymerization: It can serve as a polymerization initiator for cyclic esters, creating biocompatible polymers. glycodepot.comchemicalbook.comsigmaaldrich.com
Drug Delivery and Formulations: As a biocompatible excipient, it aids in the solubilization and deaggregation of molecules for pharmaceutical use. chemicalbook.comsigmaaldrich.com Its application in drug delivery systems is a major area of biotechnology research. pharmaexcipients.com
Green Chemistry Initiatives: The push for more environmentally friendly chemical processes has highlighted the utility of TAβCD in green chemistry.
Solvent-Free Synthesis: Mechanical grinding has been explored as a solvent-free, green chemistry approach for preparing inclusion complexes of TAβCD in the solid state. mdpi.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is being investigated as an environmentally benign alternative to organic solvents for the preparation of inclusion complexes. nih.gov The high miscibility of TAβCD in scCO₂ makes it suitable for this economical and eco-friendly processing method. nih.gov
Environmental Remediation: TAβCD can be used to remediate contaminated water by encapsulating pollutants, which facilitates their removal. chemimpex.comnih.gov This application is part of a broader effort to use modified cyclodextrins to adsorb micropollutants from wastewater. nih.gov
Future interdisciplinary research will continue to expand these applications, developing sustainable technologies for manufacturing, medicine, and environmental protection.
Q & A
Q. What are the standard methods for synthesizing and characterizing Triacetyl-beta-cyclodextrin inclusion complexes?
Q. How does TAbetaCD improve the solubility of hydrophobic drugs, and what experimental parameters are critical for reproducibility?
TAbetaCD’s hydrophobic cavity enables non-covalent interactions with lipophilic drugs, enhancing aqueous solubility. Critical parameters include:
- Molar ratio optimization : Use phase-solubility diagrams (e.g., Higuchi-Connors method) to determine stoichiometry .
- pH and temperature control : Conduct experiments at physiologically relevant conditions (e.g., pH 1.2–7.4 for oral drugs).
- Dissolution testing : Employ USP apparatus with simulated gastric/intestinal fluids to validate bioavailability improvements .
Advanced Research Questions
Q. What methodologies resolve contradictions in TAbetaCD complexation efficiency across different drug formulations?
Discrepancies often arise from variations in preparation techniques or guest molecule properties. A systematic approach includes:
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict complexation efficiency for diverse compounds .
- High-Throughput Screening : Test multiple drug-CD ratios and preparation methods (e.g., freeze-drying vs. co-evaporation) to identify optimal conditions.
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate factors (e.g., stirring time, solvent choice) influencing complex stability .
Q. How can researchers design experiments to evaluate TAbetaCD’s role in controlled drug release systems?
Advanced experimental designs might involve:
- In vitro-in vivo correlation (IVIVC) : Use dissolution data from simulated fluids to predict pharmacokinetic profiles .
- Permeability assays : Combine Franz diffusion cells with synthetic membranes to assess drug release kinetics.
- Stability testing : Monitor degradation products under accelerated storage conditions (40°C/75% RH) for 6 months .
Q. What strategies address batch-to-batch variability in TAbetaCD-based formulations during preclinical studies?
Variability mitigation requires:
- Quality-by-Design (QbD) : Define critical material attributes (e.g., degree of acetylation) and process parameters (e.g., spray-drying inlet temperature) .
- Analytical rigor : Implement peptide-content analysis and HPLC purity checks for each batch .
- Standardized protocols : Adopt ICH guidelines for characterization (e.g., <1% TFA residue in cell assays) .
Methodological Challenges
Q. How should researchers analyze conflicting data on TAbetaCD’s toxicity in cellular models?
Contradictions may stem from impurity profiles or assay conditions. Best practices include:
- Purity validation : Use LC-MS to confirm absence of unreacted acetic anhydride or byproducts.
- Dose-response curves : Test cytotoxicity across a wide concentration range (e.g., 0.1–100 µM) with appropriate controls (e.g., empty CD particles).
- Literature benchmarking : Compare results against established thresholds (e.g., >80% cell viability at therapeutic doses) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
